molecular formula C19H23N3O2 B571449 5-Hydroxybenzydamine CAS No. 36504-72-0

5-Hydroxybenzydamine

Cat. No.: B571449
CAS No.: 36504-72-0
M. Wt: 325.412
InChI Key: FSSMXPZYIVVKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxybenzydamine is a photodegradation product of the anti-inflammatory drug benzydamine, formed under ultraviolet (UV) irradiation at 300 nm in methanol solutions under aerobic or anaerobic conditions . Structurally, it features a hydroxyl group addition to the benzydamine scaffold, which alters its physicochemical and biological properties. Current research indicates that this compound is primarily used for investigative purposes, such as studying photochemical degradation pathways or photosensitization effects on erythrocytes.

Properties

CAS No.

36504-72-0

Molecular Formula

C19H23N3O2

Molecular Weight

325.412

IUPAC Name

1-benzyl-3-[3-(dimethylamino)propoxy]indazol-5-ol

InChI

InChI=1S/C19H23N3O2/c1-21(2)11-6-12-24-19-17-13-16(23)9-10-18(17)22(20-19)14-15-7-4-3-5-8-15/h3-5,7-10,13,23H,6,11-12,14H2,1-2H3

InChI Key

FSSMXPZYIVVKOO-UHFFFAOYSA-N

SMILES

CN(C)CCCOC1=NN(C2=C1C=C(C=C2)O)CC3=CC=CC=C3

Synonyms

3-[3-(Dimethylamino)propoxy]-1-(phenylmethyl)-1H-indazol-5-ol;  1-Benzyl-3-(3-dimethylaminopropoxy)-5-hydroxy-1H-indazole

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The structural distinctions between 5-hydroxybenzydamine, benzydamine, and its metabolites are critical to understanding their divergent behaviors:

Compound Structural Features Key Modifications
Benzydamine Base structure: 1-benzyl-3-(dimethylaminopropyl)-1H-indazole Parent compound
This compound Benzydamine with a hydroxyl group at the 5-position of the indazole ring Photolytic hydroxylation
Benzydamine N-oxide Oxidation of the dimethylamino group to an N-oxide moiety Enzymatic oxidation
Compound 3* 2-β-Dimethylaminopropyl-1-benzylindalolin-3-one Photolytic ring rearrangement

*Compound 3: A co-photoproduct of benzydamine irradiation.

Metabolic and Photolytic Pathways

  • Benzydamine : Metabolized primarily via hepatic enzymatic oxidation to benzydamine N-oxide, a major metabolite detectable in toxicological screenings .
  • Benzydamine N-oxide : Formed through cytochrome P450-mediated oxidation, contrasting with the photolytic origin of this compound .

Pharmacological and Toxicological Effects

  • Benzydamine: Clinically used as a non-steroidal anti-inflammatory drug (NSAID) with local analgesic properties.

Stability and Analytical Detection

  • Photostability : Benzydamine is photolabile, degrading into this compound and Compound 3 under UV light .
  • Analytical Methods :
    • Benzydamine and N-oxide : Routinely identified using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
    • This compound : Characterized via spectroscopic methods (e.g., NMR, mass spectrometry) post-photolysis .

Data Tables

Table 1: Comparative Pharmacological Profiles

Compound Bioactivity Stability Detection Method
Benzydamine Anti-inflammatory, analgesic Photolabile HPLC, TLC
This compound Photosensitizer (erythrocyte lysis) Stable post-formation Spectroscopy
Benzydamine N-oxide Inactive metabolite Stable HPLC, TLC

Table 2: Formation Pathways

Compound Formation Mechanism Conditions
This compound UV irradiation of benzydamine Methanol, 300 nm
Benzydamine N-oxide Enzymatic oxidation Hepatic metabolism

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.